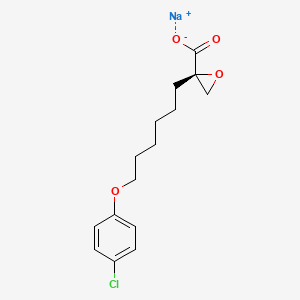
(R)-(+)-Etomoxir sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ®-(+)-Etomoxir-Natriumsalz beinhaltet die Reaktion von ®-(+)-2-(6-(4-Chlorphenoxy)hexyl)oxiran-2-carbonsäure mit Natriumhydroxid. Die Reaktion findet typischerweise in einem wässrigen Medium statt, gefolgt von Reinigungsschritten, um die Natriumsalzform zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von ®-(+)-Etomoxir-Natriumsalz folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), um seine Reinheit zu bestätigen .
Analyse Chemischer Reaktionen
Activation via Coenzyme A Conjugation
The compound undergoes intracellular enzymatic conversion to form (R)-(+)-etomoxiryl-CoA , the bioactive inhibitor. This reaction is catalyzed by acyl-CoA synthetase, enabling covalent binding to CPT1 .
| Parameter | Value | Source |
|---|---|---|
| Active metabolite | Etomoxiryl-CoA | |
| Enzymatic catalyst | Acyl-CoA synthetase | |
| IC50 for CPT1 inhibition | 0.01–0.70 µM (CPT1a/CPT1b) |
Irreversible CPT1 Inhibition Mechanism
This compound binds irreversibly to the catalytic site of CPT1 through a covalent interaction, blocking fatty acid transport into mitochondria .
Key steps in inhibition :
- Substrate mimicry : Competes with palmitoyl-CoA for CPT1 binding .
- Covalent modification : Forms a stable adduct with cysteine residues in CPT1’s active site .
- Conformational disruption : Alters enzyme structure, preventing acyl-carnitine formation .
| Enzyme Affinity | Mitochondrial Source | Inhibition Efficiency |
|---|---|---|
| Liver CPT1 | Fed-state rats | IC50 = 5–20 nM |
| Muscle CPT1 | Fasting-state rats | IC50 = 10–15 nM |
Solubility and Stability in Reaction Media
The sodium salt form enhances water solubility, critical for in vitro and in vivo applications .
| Solvent | Solubility (mg/mL) | Stability Conditions |
|---|---|---|
| Water | 64 (199.53 mM) | Stable at -20°C |
| DMSO | 64 | Stable ≥4 years |
| Ethanol | 11 | Room temperature |
Degradation pathways :
- Hydrolysis of the oxirane ring under acidic conditions .
- Oxidation of the chlorophenoxy group in reactive oxygen species-rich environments .
Off-Target Interactions
At high concentrations (>50 µM), the compound exhibits non-CPT1-mediated effects:
In Vivo Metabolic Reactions
In animal models, the compound demonstrates dose-dependent effects on lipid metabolism:
Wissenschaftliche Forschungsanwendungen
®-(+)-Etomoxir sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study enzyme inhibition and fatty acid metabolism.
Biology: Investigates the role of CPT1 in cellular metabolism and energy production.
Medicine: Explores potential therapeutic applications in metabolic disorders, including diabetes and cardiovascular diseases.
Industry: Utilized in the development of metabolic modulators and as a tool in drug discovery
Wirkmechanismus
®-(+)-Etomoxir sodium salt exerts its effects by irreversibly inhibiting carnitine palmitoyltransferase I (CPT1). This inhibition prevents the formation of acyl carnitines, a crucial step for the transport of fatty acyl chains into the mitochondria. Consequently, this inhibition disrupts β-oxidation, leading to altered energy metabolism . Additionally, ®-(+)-Etomoxir sodium salt has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), further influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Etomoxir: Das Racemat von ®-(+)-Etomoxir und (S)-(-)-Etomoxir.
Perhexilin: Ein weiterer CPT1-Inhibitor, der zur Behandlung von Angina pectoris und Herzinsuffizienz eingesetzt wird.
Trimetazidin: Ein Stoffwechselmittel, das die Fettsäureoxidation teilweise hemmt und zur Behandlung von Angina pectoris eingesetzt wird.
Einzigartigkeit
®-(+)-Etomoxir-Natriumsalz ist durch seine hohe Spezifität und irreversible Hemmung von CPT1 einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Stoffwechselforschung und bei therapeutischen Anwendungen, wodurch es sich von anderen CPT1-Inhibitoren abhebt .
Eigenschaften
CAS-Nummer |
828934-41-4 |
|---|---|
Molekularformel |
C15H19ClNaO4 |
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1 |
InChI-Schlüssel |
ZUMIFLJZQDMWAU-XFULWGLBSA-N |
SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Isomerische SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |
Kanonische SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















